4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine
Description
"4-{[9-(2,2-Dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine" is a complex sulfonamide derivative featuring a fluorene core functionalized with dual morpholine sulfonyl groups and a dimethylhydrazin-ylidene substituent. Structural elucidation of such compounds typically relies on X-ray crystallography, with refinement tools like SHELXL—a program within the SHELX suite—being instrumental in determining bond lengths, angles, and torsional conformations .
Properties
IUPAC Name |
N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S2/c1-25(2)24-23-21-15-17(34(28,29)26-7-11-32-12-8-26)3-5-19(21)20-6-4-18(16-22(20)23)35(30,31)27-9-13-33-14-10-27/h3-6,15-16H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLYPWKICDEFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=C1C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C4=C1C=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine typically involves multiple steps. One common method includes the reaction of 2,7-dibromo-9H-fluorene with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2,7-bis(morpholin-4-ylsulfonyl)-9H-fluorene, which is then reacted with N-methylmethanamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Organic Synthesis
The compound serves as a reagent in organic synthesis and as a catalyst for various chemical reactions. Its ability to undergo oxidation and reduction makes it versatile in synthetic pathways. For example:
- Oxidation : Can be oxidized using hydrogen peroxide or potassium permanganate.
- Reduction : Can be reduced using sodium borohydride or lithium aluminum hydride.
Biochemical Studies
In biological research, this compound is explored for its potential as a biochemical probe or inhibitor in enzymatic studies. It may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .
Medical Applications
The compound is being investigated for therapeutic properties, particularly in cancer treatment and anti-inflammatory effects. Its unique structure allows it to target specific pathways involved in tumor growth and inflammation .
Material Science
In the field of materials science, 4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine is utilized in the development of advanced materials and polymers due to its structural properties that can enhance material performance.
Case Studies and Research Findings
- Antitumor Evaluation : A study published in Molecules evaluated new morpholine-based heterocycles for their antitumor activity. The findings suggested that derivatives similar to 4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine exhibited promising results in inhibiting cancer cell proliferation .
- Enzyme Inhibition Studies : Research highlighted the potential of this compound as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression. Molecular docking studies indicated strong binding affinity towards target enzymes .
Mechanism of Action
The mechanism of action of 4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural homology with three primary analogues:
4-{[9-(Hydrazine-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine : Replaces dimethylhydrazine with hydrazine, altering steric and electronic properties.
4-{[9-(2,2-Dimethylhydrazin-1-ylidene)-7-(piperidine-1-sulfonyl)-9H-fluoren-2-yl]sulfonyl}piperidine : Substitutes morpholine with piperidine rings, affecting solubility and hydrogen-bonding capacity.
Comparative Data Table
Research Findings
- Steric Effects : The dimethylhydrazin-ylidene group in the target compound introduces steric hindrance, reducing its aqueous solubility compared to the hydrazine analogue .
- Crystallographic Stability: The morpholine sulfonyl groups stabilize the monoclinic lattice via S=O···H-N interactions, whereas the piperidine analogue’s triclinic system exhibits weaker packing efficiency.
- Electronic Properties: The electron-withdrawing sulfonyl groups enhance electrophilicity at the fluorene core, making the target compound more reactive in nucleophilic substitution than its non-sulfonylated counterparts.
Methodological Considerations
Structural comparisons rely heavily on crystallographic data refined using SHELX programs. For instance, SHELXL’s robust handling of twinned data and high-resolution refinement has enabled precise determination of torsional angles (e.g., 178.5° for the fluorene-morpholine linkage in the target compound) . However, limitations arise when comparing compounds with disordered solvent molecules, as seen in the piperidine analogue, where SHELXL-derived thermal parameters indicate dynamic disorder.
Biological Activity
Chemical Structure and Properties
The compound features a unique structure that includes:
- Morpholine rings : Contributing to its solubility and interaction with biological systems.
- Sulfonyl groups : Potentially enhancing reactivity and interaction with biological targets.
- Hydrazine moieties : Known for their roles in various biochemical pathways.
Molecular Formula
The molecular formula of the compound is .
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer properties : Compounds containing sulfonyl and hydrazine groups have been studied for their ability to induce apoptosis in cancer cells.
- Antimicrobial effects : Similar morpholine derivatives have shown efficacy against various bacterial strains.
- Inhibition of enzymatic activity : The presence of sulfonyl groups may allow for the inhibition of specific enzymes involved in disease processes.
Case Studies
- Anticancer Activity :
- Antimicrobial Effects :
- Enzyme Inhibition :
Table of Biological Activities
Toxicological Profile
Preliminary toxicological assessments indicate that while the compound shows promise in therapeutic applications, further studies are required to evaluate its safety profile comprehensively. Toxicity studies on similar morpholine derivatives suggest potential hepatotoxicity at high doses, necessitating careful dosage regulation in therapeutic contexts .
Q & A
Q. What are the recommended analytical techniques for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the morpholine sulfonyl groups, fluorenyl backbone, and hydrazin-ylidene moiety. Pay attention to splitting patterns for stereochemical analysis.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can verify molecular weight (e.g., expected MW ~600–650 g/mol based on structural analogs) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of the crystal structure, particularly the geometry of the dimethylhydrazin-ylidene group and sulfonyl linkages .
Q. How can researchers optimize synthesis protocols to improve yield and purity?
Methodological Answer:
- Stepwise Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates. Monitor purity via HPLC (C18 column, UV detection at 254 nm).
- Reaction Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for sulfonylation steps, as they enhance reactivity of sulfonyl chlorides.
- Temperature Control : Maintain low temperatures (0–5°C) during hydrazine derivative formation to minimize side reactions .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure).
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek immediate medical consultation. Provide Safety Data Sheets (SDS) to medical personnel .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfonyl groups for nucleophilic substitution).
- Molecular Docking : Use software like AutoDock Vina to simulate binding to biological targets (e.g., enzymes with sulfonamide-binding pockets). Validate with experimental IC50 values .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Batch Purity Analysis : Compare HPLC chromatograms of compound batches used in conflicting studies; impurities >2% may skew results.
- Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to assess solubility-driven discrepancies.
- Receptor Heterogeneity : Use CRISPR-engineered cell lines to isolate target receptor subtypes and eliminate confounding variables .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition assays?
Methodological Answer:
- Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and values.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between the compound and target enzyme.
- Mutagenesis : Introduce point mutations in enzyme active sites to confirm critical binding residues (e.g., sulfonyl group interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
